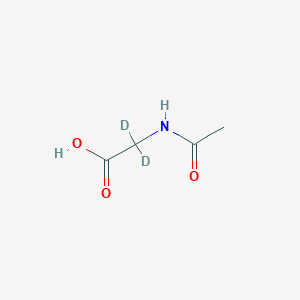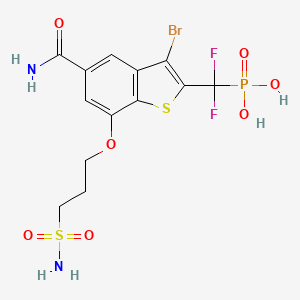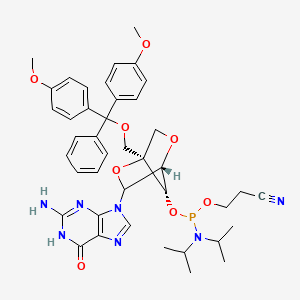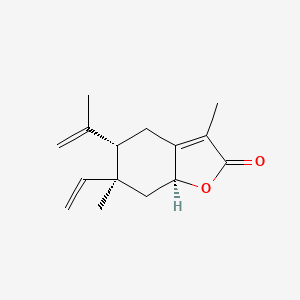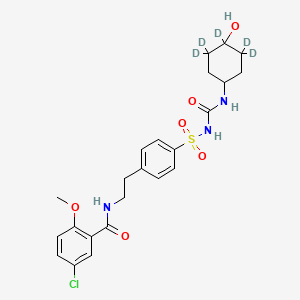
4-trans-Hydroxy glibenclamide-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-trans-Hydroxy glibenclamide-d5 is a deuterated labeled form of 4-trans-Hydroxy glibenclamide. Deuteration involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into drug molecules. This modification is primarily used as a tracer for quantitation during the drug development process . The compound has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 4-trans-Hydroxy glibenclamide-d5 are not extensively documented. the general approach involves large-scale deuteration processes, which are optimized for yield and purity. These methods are often proprietary and developed by pharmaceutical companies specializing in isotope-labeled compounds .
化学反応の分析
Types of Reactions
4-trans-Hydroxy glibenclamide-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
4-trans-Hydroxy glibenclamide-d5 has several scientific research applications:
Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolic profiles.
Medicine: Investigated for its potential effects on insulin secretion and blood glucose levels.
Industry: Utilized in the pharmaceutical industry for the development of new drugs and therapeutic agents.
作用機序
4-trans-Hydroxy glibenclamide-d5 exerts its effects by interacting with ATP-sensitive potassium channels on pancreatic beta cells. This interaction leads to the closure of these channels, resulting in increased intracellular potassium and calcium ion concentrations. The subsequent rise in calcium levels triggers insulin secretion, which helps regulate blood glucose levels .
類似化合物との比較
4-trans-Hydroxy glibenclamide-d5 is unique due to its deuterated nature, which distinguishes it from other similar compounds. Some similar compounds include:
4-trans-Hydroxy glibenclamide: The non-deuterated form of the compound.
3-cis-Hydroxy glibenclamide: Another metabolite of glibenclamide with similar hypoglycemic effects.
Glibenclamide: The parent compound from which these derivatives are synthesized.
The deuteration of this compound enhances its stability and allows for more precise quantitation in pharmacokinetic studies .
特性
分子式 |
C23H28ClN3O6S |
|---|---|
分子量 |
515.0 g/mol |
IUPAC名 |
5-chloro-2-methoxy-N-[2-[4-[(3,3,4,5,5-pentadeuterio-4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]benzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i7D2,8D2,18D |
InChIキー |
IUWSGCQEWOOQDN-GUCVCZPNSA-N |
異性体SMILES |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC)[2H] |
正規SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


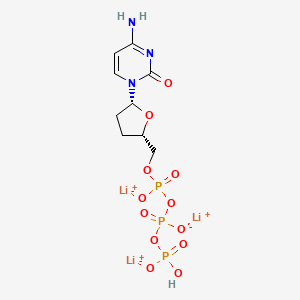
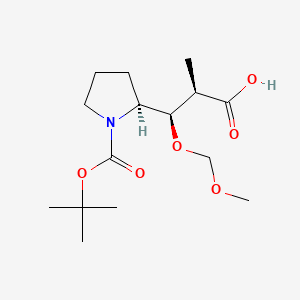
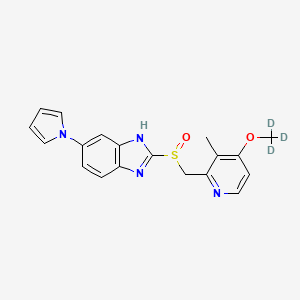
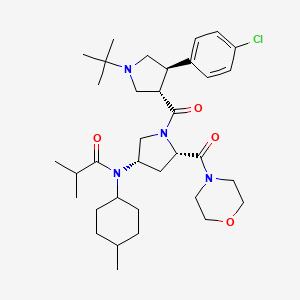
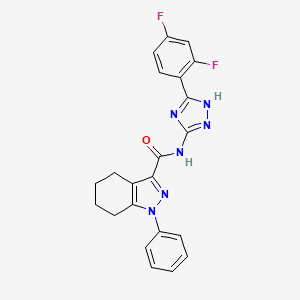
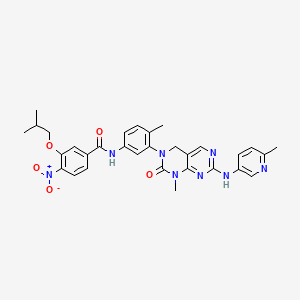
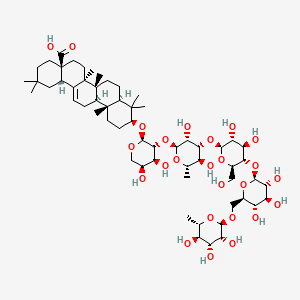
![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)

